N,N'-Bis-Fmoc-D-ornithine
Description
Context within D-Amino Acid Chemistry and Peptide Science
The incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability against enzymatic degradation. google.com Peptides constructed from the naturally occurring L-amino acids are readily broken down by proteases in biological systems. The inclusion of D-amino acids, such as D-ornithine, creates peptide bonds that are resistant to these enzymes, thereby increasing the in vivo half-life of peptide-based therapeutics.
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). semanticscholar.org Its base-lability allows for mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains and complex peptide structures. semanticscholar.org The use of Fmoc-protected amino acids has become the method of choice for the synthesis of peptides, including therapeutic peptides. semanticscholar.orgresearchgate.net N,N'-Bis-Fmoc-D-ornithine provides a readily usable form of D-ornithine for incorporation into peptide chains using standard Fmoc-based SPPS protocols. nih.gov
Significance as a Chiral Building Block in Complex Molecular Architectures
The defined stereochemistry of this compound makes it a valuable chiral building block in the synthesis of complex, stereochemically pure molecules. nih.gov Chiral purity is essential in the development of pharmaceuticals and other bioactive molecules, as different enantiomers of a compound can have vastly different biological activities.
The presence of two Fmoc groups on this compound offers specific advantages in certain synthetic strategies. While orthogonal protection schemes, where different protecting groups are used for the α- and δ-amino groups of ornithine (e.g., Fmoc and Boc or Dde), are more common for creating branched or cyclic peptides, the use of a bis-Fmoc protected derivative can be envisioned in scenarios requiring the simultaneous deprotection of both amino groups. sigmaaldrich.com This could be relevant in the synthesis of symmetrical structures or in specific polymerization reactions.
Furthermore, ornithine and its derivatives are crucial for the synthesis of macrocyclic peptides and other complex architectures. researchgate.netnih.gov The ability to introduce functionalized ornithine residues allows for the creation of constrained peptides with improved receptor binding and biological activity. The use of D-ornithine, in the form of this compound, contributes to the structural diversity and stability of these complex molecules. The development of methodologies for the synthesis of functionalized amino acids, including mono- and bis-methylated Fmoc-ornithine derivatives, underscores the ongoing efforts to expand the toolbox of building blocks for advanced synthesis. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₅H₃₂N₂O₆ |
| Molecular Weight | 576.6 g/mol |
| Appearance | White to off-white powder |
| Chirality | D-enantiomer |
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOCIWEYMAENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Bis Fmoc D Ornithine Precursors and Derivatives
Strategies for Asymmetric Synthesis of D-Ornithine Core
The synthesis of the D-ornithine backbone with high enantiopurity is a critical first step. Both chemical and biocatalytic methods have been successfully employed to achieve this.
Chemical Synthesis using Chiral Auxiliaries:
One established chemical approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. nih.gov Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into the substrate to induce diastereoselectivity in a subsequent reaction. nih.govwikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of α-amino acids like D-ornithine, chiral oxazolidinones and camphorsultams are commonly used auxiliaries. wikipedia.org
A generalizable strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral vinylglycine-derived dianion dienolate bearing a chiral auxiliary can undergo highly diastereoselective alkylation, leading to the desired D-configuration at the α-carbon. unl.edu
Biocatalytic and Chemoenzymatic Synthesis:
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of D-amino acids. rsc.org Transaminases (TAs), a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are particularly valuable for the asymmetric synthesis of chiral amines and amino acids. rsc.orgnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor with high enantioselectivity. rsc.org
For the production of D-ornithine, a D-amino acid transaminase can be employed to catalyze the amination of a corresponding α-keto acid precursor. The use of whole-cell biocatalysts or isolated enzymes can lead to high yields and excellent enantiomeric excess (e.e.). Chemoenzymatic approaches, which combine chemical synthesis with enzymatic steps, have also proven effective. biosynth.comtku.edu.twnih.gov For example, a chemical synthesis can be used to generate a key intermediate which is then stereoselectively converted to D-ornithine by an enzyme.
| Synthesis Method | Key Features | Typical Reagents/Enzymes |
| Chiral Auxiliary | Diastereoselective alkylation of a glycine equivalent. | Chiral oxazolidinones, camphorsultams, chiral vinylglycine derivatives. wikipedia.orgunl.edu |
| Biocatalysis | High enantioselectivity and mild reaction conditions. | D-amino acid transaminases, whole-cell biocatalysts. rsc.orgnih.gov |
| Chemoenzymatic | Combination of chemical and enzymatic steps for efficiency. | Chemical precursors and specific enzymes (e.g., acylases). biosynth.comtku.edu.tw |
Optimized Fmoc Protection Strategies for N-Alpha and N-Delta Amines of D-Ornithine
Once the D-ornithine core is obtained, the selective protection of its α- and δ-amino groups is paramount for its use in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function due to its base lability, allowing for orthogonal deprotection strategies. nih.gov
The challenge lies in the differential protection of the two amino groups. A common and effective strategy is the use of an orthogonal protecting group for the δ-amino group, which is stable to the conditions used for Fmoc removal (typically piperidine (B6355638) in DMF). The tert-butyloxycarbonyl (Boc) group is a popular choice for this purpose, as it is acid-labile and can be removed during the final cleavage of the peptide from the solid support with trifluoroacetic acid (TFA). chemimpex.comiris-biotech.de
The synthesis of Nα-Fmoc-Nδ-Boc-D-ornithine is a key step. This is often achieved by first protecting the δ-amino group with the Boc group, followed by the introduction of the Fmoc group at the α-position. Other protecting groups for the δ-amino group of ornithine that offer orthogonality to Fmoc include the 4-methyltrityl (Mtt) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde) groups. sigmaaldrich.compeptide.com These can be removed under specific, mild acidic or hydrazinolytic conditions, respectively, allowing for selective side-chain modification while the peptide is still on the solid support. sigmaaldrich.com
The direct and complete protection of both amino groups with Fmoc leads to the target compound, N,N'-Bis-Fmoc-D-ornithine. This derivative is particularly useful when both amino functionalities are intended to be deprotected simultaneously or when the δ-amino group is to be used for specific on-resin modifications where Fmoc protection is advantageous.
| Protecting Group Combination | Deprotection Conditions for δ-Amino Group | Key Features |
| Nα-Fmoc, Nδ-Boc | Strong acid (e.g., TFA) iris-biotech.de | Standard orthogonal protection scheme in Fmoc-SPPS. chemimpex.com |
| Nα-Fmoc, Nδ-Mtt | Mild acid (e.g., 1% TFA in DCM) | Allows for selective on-resin side-chain modification. sigmaaldrich.com |
| Nα-Fmoc, Nδ-ivDde | 2% Hydrazine in DMF sigmaaldrich.com | Orthogonal to both Fmoc and acid-labile protecting groups. sigmaaldrich.compeptide.com |
| Nα-Fmoc, Nδ-Fmoc | Base (e.g., piperidine) | Both amino groups are deprotected simultaneously. |
Preparation of this compound for Peptide Synthesis
This compound is a valuable building block for solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid support. bachem.com Its preparation involves the careful protection of both amino groups of D-ornithine with the Fmoc group.
The incorporation of this compound into a growing peptide chain follows the standard protocols of Fmoc-based SPPS. peptide.com The carboxylic acid of the protected ornithine derivative is activated using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), and then reacted with the free N-terminal amine of the peptide-resin. chempep.com
Following the coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. The key advantage of using this compound lies in the subsequent deprotection step. Treatment with a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF), simultaneously removes both Fmoc protecting groups from the α- and δ-amino positions. peptide.comrsc.org This exposes two free amino groups on the ornithine residue, which can then be used for further peptide chain elongation from both positions, leading to the formation of branched peptides, or for the introduction of other modifications. This strategy allows for the creation of complex peptide architectures with precise control over the branching point. acs.org
| Step in SPPS | Reagents and Conditions | Purpose |
| Coupling | This compound, coupling reagent (e.g., HATU, DCC), base (e.g., DIPEA) in DMF. | Incorporation of the protected ornithine into the peptide chain. chempep.com |
| Washing | DMF, DCM. | Removal of excess reagents and byproducts. peptide.com |
| Deprotection | 20% Piperidine in DMF. peptide.comrsc.org | Simultaneous removal of both Fmoc groups to expose the α- and δ-amino groups. |
| Further Elongation/Modification | Activated Fmoc-amino acids or other modifying agents. | Synthesis of branched peptides or introduction of specific functionalities. |
Orthogonal Protecting Group Chemistry Applied to N,n Bis Fmoc D Ornithine
Principles of Orthogonal Protection in Fmoc/tert-Butyl Strategy
Orthogonal protection is a fundamental strategy in organic synthesis, particularly in the assembly of complex molecules like peptides. numberanalytics.comlibretexts.org It involves the use of multiple protecting groups, each of which can be removed under specific chemical conditions without affecting the others. numberanalytics.comthieme-connect.denumberanalytics.com This allows for the sequential and selective unmasking of functional groups, enabling precise chemical modifications at specific sites within a molecule. numberanalytics.com
In modern Solid-Phase Peptide Synthesis (SPPS), the most prevalent orthogonal system is the Fmoc/tert-Butyl (tBu) strategy. rsc.orgnih.govacs.org This approach is considered truly orthogonal and has largely superseded older methods due to its milder reaction conditions. iris-biotech.denih.gov The core principle of the Fmoc/tBu strategy is the differential lability of the protecting groups employed:
Nα-Amino Group Protection : The alpha-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comiris-biotech.de This group is removed at the beginning of each coupling cycle using a mild organic base, typically piperidine (B6355638). nih.goviris-biotech.de
Side-Chain Protection : Reactive side-chain functionalities of amino acids (e.g., the carboxyl groups of Asp and Glu, or the hydroxyl groups of Ser and Thr) are protected by acid-labile groups. iris-biotech.depeptide.com These are most commonly derived from tert-butyl alcohol, such as the tert-butyl (tBu) ether or ester. iris-biotech.de These "permanent" protecting groups remain intact throughout the entire chain assembly and are only removed during the final step, where the completed peptide is cleaved from the resin support using a strong acid like trifluoroacetic acid (TFA). iris-biotech.deiris-biotech.de
The compound N,N'-Bis-Fmoc-D-ornithine presents a unique case within this strategy. Both the alpha (Nα) and delta (Nδ) amino groups of the D-ornithine residue are protected by Fmoc groups. This uniform protection scheme is inherently non-orthogonal with respect to the two amino functionalities, as both Fmoc groups exhibit the same chemical lability. Consequently, this derivative is employed in specific synthetic contexts where simultaneous deprotection is desired or where the ornithine is positioned such that selective deprotection of the Nα-group can proceed without premature cleavage of the Nδ-Fmoc group.
Selective Deprotection Techniques for Alpha and Delta Amine Moieties
The selective deprotection of the two amino groups in this compound is a critical consideration for its incorporation into a peptide sequence. The strategy hinges on the position of the amino acid in the peptide chain and the specific reaction conditions applied.
Base-Labile Fmoc Removal from Alpha-Amino Group
The removal of the temporary Nα-Fmoc protecting group is a routine and repetitive step in Fmoc-based SPPS. peptide.comuci.edu This deprotection is achieved by treating the peptide-resin with a solution of a secondary amine, which cleaves the Fmoc group via a β-elimination mechanism. thieme-connect.de
The most common reagent for this purpose is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govuci.edu The reaction is typically fast, often completed within minutes at room temperature. The mechanism proceeds as follows: the basic piperidine abstracts the acidic proton on the fluorenyl ring system, initiating an elimination reaction that liberates the free amine of the peptide and releases the fluorene (B118485) moiety as dibenzofulvene (DBF). The DBF is then trapped by piperidine to form a stable adduct, which is washed away. nih.gov The progress of the deprotection can be conveniently monitored by UV spectroscopy, as the DBF-piperidine adduct has a strong absorbance.
While piperidine is standard, other bases can be used, though sometimes with drawbacks. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine, which can be advantageous for difficult sequences. peptide.compeptide.com However, DBU can also catalyze side reactions like aspartimide formation when aspartic acid is present in the sequence. peptide.compeptide.com
Table 1: Common Reagents for Nα-Fmoc Deprotection
| Reagent | Typical Conditions | Key Characteristics | Citation |
|---|---|---|---|
| Piperidine | 20% in DMF | Standard, widely used reagent with reliable performance. Forms a stable adduct with dibenzofulvene. | nih.govuci.edu |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% in DMF (often with a piperidine scavenger) | Much faster deprotection than piperidine. Non-nucleophilic. Can increase risk of aspartimide formation. | peptide.compeptide.com |
| Piperazine | 20% in DMF | An alternative to piperidine, sometimes used to mitigate specific side reactions. | iris-biotech.de |
Selective Deprotection of Side-Chain N-Fmoc (N-Delta) Functionality
Achieving selective deprotection of the Nδ-Fmoc group while the Nα-Fmoc group remains intact on the same this compound molecule is not feasible under standard SPPS conditions. Both Fmoc groups are chemically identical and thus have the same susceptibility to base-catalyzed cleavage. During the standard Fmoc deprotection step in SPPS, any exposed Nδ-Fmoc group would be cleaved along with the Nα-Fmoc group. peptide.com
Therefore, when selective modification of the ornithine side chain is required (e.g., for cyclization, branching, or labeling), chemists employ derivatives of ornithine with a truly orthogonal protecting group on the Nδ-amino group. This ensures that the side-chain protection is stable to the repetitive base treatments used for Nα-Fmoc removal and can be cleaved later using a completely different set of chemical conditions.
Table 2: Orthogonal Protecting Groups for Ornithine Side-Chain (Nδ)
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features | Citation |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Part of the standard Fmoc/tBu strategy; cleaved during final resin cleavage. Not suitable for on-resin side-chain modification. | guidechem.com |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to both acid (TFA) and base (piperidine). Allows for selective on-resin deprotection. | sigmaaldrich.com |
| 4-Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA in DCM, HFIP) | Highly acid-sensitive, allowing removal without affecting tBu-based groups. | sigmaaldrich.comcymitquimica.com |
| Allyloxycarbonyl | Aloc | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to both acid and base. Cleavage is orthogonal to most other protecting groups. | iris-biotech.de |
Compatibility of this compound with Various Coupling Reagents
The formation of a peptide bond (coupling) involves the activation of the carboxylic acid group of an incoming N-protected amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. The efficiency of this step is crucial for the success of the synthesis. This compound, with its two bulky Fmoc groups, may present steric challenges that can influence the choice of coupling reagent.
Modern peptide synthesis employs several classes of highly efficient coupling reagents, which are generally compatible with the Fmoc/tBu strategy. tandfonline.combachem.com These reagents convert the carboxylic acid into a highly reactive intermediate in situ.
Phosphonium (B103445) Salts : Reagents like BOP, PyBOP, and PyAOP belong to this class. sigmaaldrich.cnpeptide.com They are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids. peptide.com HATU, a related aminium salt based on the aza-benzotriazole scaffold of HOAt, is one of the most effective reagents, known for fast reaction times and low rates of racemization. sigmaaldrich.cnnih.gov Phosphonium reagents are generally considered to give cleaner reactions than their uronium counterparts. sigmaaldrich.cn
Aminium/Uronium Salts : This class includes HBTU, TBTU, and HCTU. peptide.com They were long thought to be uronium salts but are now known to have an aminium (guanidinium) structure. peptide.com These reagents are highly efficient and are widely used in automated peptide synthesizers due to the stability of their solutions. sigmaaldrich.cn HCTU is a cost-effective and highly efficient alternative to HBTU. sigmaaldrich.cn
Carbodiimides : Diisopropylcarbodiimide (DIC) is commonly used in SPPS. peptide.com Unlike DCC, its urea (B33335) byproduct is soluble in DMF, making it suitable for solid-phase methods. peptide.com Carbodiimide-mediated couplings are almost always performed in the presence of an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.comuniurb.it These additives act as activated ester intermediates, which accelerates coupling and suppresses racemization. peptide.com
For a sterically demanding residue like this compound, the more potent phosphonium or aminium salt reagents, such as HATU or HCTU, are generally preferred to ensure high coupling efficiency and minimize the risk of incomplete reactions.
Table 3: Common Coupling Reagents for Fmoc-SPPS
| Reagent | Class | Typical Additive | Key Characteristics | Citation |
|---|---|---|---|---|
| HBTU / HCTU | Aminium Salt | Base (e.g., DIPEA, NMM) | Highly efficient, fast reactions. HCTU is more soluble and cost-effective. Solutions are stable. | sigmaaldrich.cnpeptide.com |
| HATU | Aminium Salt | Base (e.g., DIPEA, NMM) | Based on HOAt. Extremely fast and efficient, low racemization. Ideal for sterically hindered couplings. | sigmaaldrich.cnnih.gov |
| PyBOP / PyAOP | Phosphonium Salt | Base (e.g., DIPEA, NMM) | Very effective, especially for difficult sequences and cyclizations. Generates non-guanidinylating byproducts. | sigmaaldrich.cnpeptide.com |
| DIC | Carbodiimide | HOBt or HOAt | Cost-effective. Requires an additive to reduce racemization. Urea byproduct is soluble in DMF. | bachem.compeptide.com |
Applications of N,n Bis Fmoc D Ornithine in Advanced Peptide and Peptidomimetic Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated construction of peptide chains. semanticscholar.orgnih.gov The Fmoc-based strategy is widely favored due to its mild deprotection conditions, which are compatible with a diverse range of modified and sensitive amino acids. semanticscholar.orgnih.gov N,N'-Bis-Fmoc-D-ornithine can be seamlessly integrated into standard Fmoc-SPPS protocols. chemimpex.com The Fmoc group on the alpha-amino position is selectively removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to allow for the elongation of the primary peptide chain. The second Fmoc group on the delta-amino side chain remains stable under these conditions, providing an orthogonal handle for later modifications, such as the synthesis of branched peptides. chemimpex.com
The use of this compound in SPPS allows for the creation of peptides with specific structural features. For instance, it is instrumental in the synthesis of peptide-based drugs and vaccines. chemimpex.com The ability to introduce branches or other modifications at a specific point in the peptide sequence is crucial for developing new therapeutic agents. chemimpex.com
Optimization of Coupling Conditions for this compound
The efficiency of peptide bond formation, or coupling, is critical for the success of SPPS. For sterically demanding amino acids like this compound, optimizing coupling conditions is essential to ensure high yields and prevent side reactions. Standard coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are commonly employed. acs.org However, the bulky nature of the two Fmoc groups can hinder the coupling reaction.
To overcome this, researchers have explored various strategies. Pre-activation of the carboxylic acid group can enhance its reactivity. acs.org For example, activation with phosphorus trichloride (B1173362) in pyridine (B92270) has been shown to be effective for coupling to aniline (B41778) derivatives, a reaction that is often challenging due to the low nucleophilicity of the aniline nitrogen. acs.org Another approach involves using more potent coupling agents or optimizing the reaction temperature and time. For instance, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) at elevated temperatures can significantly accelerate the coupling reaction. unifi.it
Below is a table summarizing various coupling conditions that have been explored for Fmoc-protected amino acids, which can be adapted for this compound:
| Coupling Reagent | Additive | Base | Solvent | Temperature | Reference |
| HCTU | 6-Cl-HOBt | DIPEA | DMF | Room Temperature or Elevated | semanticscholar.org |
| DIC | HOBt | - | DMF | Not specified | acs.org |
| PCl₃ | - | Pyridine | Pyridine | 40 °C | acs.org |
| HATU | - | DIPEA | DMF | 90 °C | unifi.it |
Role in Overcoming Steric Hindrance in Peptide Chain Elongation
Steric hindrance is a significant challenge in peptide synthesis, particularly when coupling bulky amino acids or when synthesizing long or complex peptide sequences. pitt.edu The presence of large protecting groups or branched side chains can slow down the coupling reaction and lead to incomplete reactions or side product formation. pitt.edu While this compound itself is sterically hindered, its strategic placement can be used to influence the conformation of the growing peptide chain. The D-configuration of the ornithine residue can induce specific turns or kinks in the peptide backbone, which can help to disrupt the formation of secondary structures like beta-sheets that can lead to aggregation and incomplete reactions.
Furthermore, the introduction of N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acids is a known strategy to inhibit interchain association during SPPS. nih.gov While not directly related to this compound, this highlights the importance of using modified amino acids to overcome synthetic challenges. The use of D-amino acids, such as D-ornithine, is another strategy to introduce conformational changes that can improve synthesis efficiency. acs.org
Utilization in Solution-Phase Peptide Synthesis (LPPS)
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis or LPPS) remains a valuable technique, especially for large-scale synthesis and for the preparation of certain complex peptides. mdpi.comexplorationpub.com In solution-phase synthesis, all reactants are dissolved in a solvent, which can sometimes lead to better reaction kinetics and avoid some of the challenges associated with solid-phase synthesis, such as aggregation on the resin. mdpi.com
This compound can also be used in solution-phase synthesis. mdpi.com The principles of protection and deprotection are similar to those in SPPS. The Fmoc groups provide the necessary protection of the amino groups during coupling reactions. mdpi.com The choice of coupling reagents and reaction conditions is crucial for achieving high yields and purity. Recent advancements in solution-phase synthesis have focused on developing more efficient and sustainable methods, such as the use of biomimetic coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®). mdpi.com This reagent has been shown to promote rapid and efficient peptide bond formation with minimal side reactions. mdpi.com
Synthesis of Branched Peptides and Multiantigenic Peptide Systems (MAPs)
One of the most significant applications of this compound is in the synthesis of branched peptides and multiantigenic peptide systems (MAPs). chemimpex.com Branched peptides contain a core structure from which multiple peptide chains are extended. This architecture can be used to create molecules with enhanced biological activity, improved stability, or the ability to present multiple copies of an epitope, as in the case of MAPs which are used to elicit a stronger immune response. mdpi.com
The synthesis of branched peptides using this compound typically involves the following steps:
Incorporation of this compound into the peptide chain via its alpha-amino group.
Selective deprotection of the delta-Fmoc group, often using milder basic conditions than those used for the alpha-Fmoc group, or by employing an orthogonally protected ornithine derivative like Fmoc-D-Orn(Mtt)-OH where the Mtt group can be removed with dilute acid. alfa-chemistry.com
Synthesis of the branch peptide chain starting from the newly deprotected delta-amino group.
Strategic Placement of D-Ornithine Branching Points
The choice of the branching amino acid can also impact the stability and biological activity of the resulting peptide. For instance, studies have shown that branched peptides with an ornithine scaffold can have different potencies and salt sensitivities compared to those with a lysine (B10760008) scaffold. mdpi.com
Impact on Peptide Scaffold Architecture and Stability
Furthermore, the D-ornithine residue can induce specific secondary structures. For example, ornithine-linked anti-parallel peptides have been shown to form stable beta-hairpin structures. mdpi.com This ability to control the secondary structure is crucial for designing peptides that can bind to specific biological targets with high affinity and selectivity. The conformational constraint imposed by the branch point can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding.
Construction of Cyclic Peptides and Peptide Macrocycles
The cyclization of peptides is a key strategy for improving their stability and biological activity. This compound is instrumental in the synthesis of cyclic peptides, particularly through solid-phase peptide synthesis (SPPS). chemimpex.comresearchgate.net The inherent properties of this compound allow for the formation of stable peptide bonds, leading to high-purity cyclic products essential for drug development and biological assays. chemimpex.com
Side-chain to side-chain cyclization is a prevalent method for creating cyclic peptides, and D-ornithine is a versatile component in this process. peptide.com This strategy often involves forming a lactam bridge, which is an amide bond between the side chain of an amino acid like ornithine and an acidic amino acid such as aspartic acid or glutamic acid. peptide.combiosyntan.desb-peptide.com The use of ornithine and its homologues allows for modifications in the ring size of the resulting cyclic peptide. biosyntan.de
This type of cyclization can stabilize secondary structures like alpha-helices and can be a more stable alternative to disulfide bonds. sb-peptide.com The process typically occurs after the linear peptide has been synthesized, either in solution or on-resin. peptide.com On-resin cyclization can sometimes be less efficient as the resin might hinder the peptide from adopting the necessary conformation for cyclization. peptide.com
Table 1: Examples of Side-Chain to Side-Chain Cyclization Strategies
| Cyclization Partners | Resulting Bridge | Key Features |
| Ornithine and Aspartic Acid/Glutamic Acid | Lactam Bridge | Modifiable ring size, stabilization of alpha-helices. biosyntan.desb-peptide.com |
| Cysteine and Bromoacetylated Ornithine | Thioether Linkage | An alternative to lactam bridge formation. nih.gov |
| Allylglycine Residues | Ring Closing Metathesis | Forms a carbon-carbon double bond bridge. peptide.com |
This table summarizes various strategies for side-chain to side-chain cyclization in peptide synthesis.
Incorporating D-ornithine into peptides is a powerful technique for creating conformationally constrained structures. nih.govrsc.org These constraints can mimic the fundamental structural elements of proteins and are crucial for developing pharmacologically active agents. nih.govgoogle.com For instance, a macrocycle can be formed using the side chain of ornithine, which, in combination with other constraining amino acids like proline, can induce intramolecular hydrogen bonding. google.com This leads to potent antagonists for various biological targets. google.com
The δ-linked ornithine (δOrn) has been used as a turn-forming unit to induce a β-hairpin conformation in peptides. nih.govnih.gov This is particularly useful in creating models for studying protein aggregation in diseases. nih.gov By enforcing proximity and hydrogen bonding, the δOrn turn mimic helps to stabilize a β-hairpin structure. nih.govnih.gov Further modifications, such as the introduction of a methyl group to create δ-linked γ(R)-methyl-ornithine (δMeOrn), can enhance the folding properties and favor a β-turn conformation. nih.gov
Design and Synthesis of Peptidomimetics Incorporating D-Ornithine
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. upc.edunih.gov The incorporation of D-ornithine is a key strategy in the design of these molecules. uq.edu.au Using D-amino acids and non-natural side chains can lead to peptidomimetics with improved antibacterial activity, for example. uq.edu.au
The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS), where the C-terminal amino acid is attached to a resin. google.com The use of the Fmoc protecting group, which is stable in acid but removable by base, is a standard part of this process. google.com
A primary goal in peptidomimetic design is to replicate protein secondary structures like α-helices and β-turns, which are often involved in molecular recognition and protein-protein interactions. frontiersin.orgnih.govnih.gov D-ornithine plays a significant role in achieving this mimicry.
Lactam bridges, often formed using the side chains of ornithine and aspartic or glutamic acid, are frequently used to increase helicity and stabilize turn conformations in peptides. google.com These constraints are applied to numerous biological targets where the bioactive conformation is believed to be helical. google.com
Furthermore, δ-linked ornithine has been effectively used as a template to induce β-hairpin formation. nih.govnih.gov These β-turn mimics can be crucial for the biological activity of synthetic peptides. For instance, a β-turn mimetic with side chains corresponding to a Tyr-Gly-Leu-Orn tetrapeptide was designed for incorporation into the hormone LHRH, where ornithine was chosen as a substitute for arginine to simplify the synthesis. doi.org
The incorporation of non-proteogenic amino acids, such as D-ornithine, is a widely used strategy to enhance the properties of peptides. researchgate.net Natural amino acids not encoded by the genetic code, like ornithine, and synthetic D-isomers are utilized to improve metabolic stability and other pharmacokinetic properties. nih.govgoogle.com Peptides containing D-amino acids are more resistant to enzymatic degradation because human enzymes that hydrolyze peptide bonds are stereospecific for L-amino acids. nih.gov
This increased stability is a significant advantage in the development of therapeutic peptides. mdpi.com The introduction of such non-proteogenic features can also influence the peptide's conformation, which in turn can affect its biological activity. upc.edu
Table 2: Research Findings on D-Ornithine in Peptidomimetics
| Research Focus | Key Finding | Significance |
| β-Hairpin Mimicry | δ-linked ornithine (δOrn) acts as a turn-forming unit to induce β-hairpin conformations. nih.govnih.gov | Enables the creation of stable peptide models for studying protein folding and aggregation. nih.gov |
| Helical Stabilization | Lactam bridges involving ornithine can stabilize α-helical conformations. google.com | Important for designing peptides that mimic helical segments of proteins involved in biological interactions. google.com |
| Enhanced Stability | Incorporation of D-ornithine increases resistance to proteolytic degradation. nih.gov | Leads to peptidomimetics with longer half-lives and improved therapeutic potential. nih.gov |
| Conformationally Constrained Analogs | Enantioselective synthesis from pyroglutamic acid yields conformationally constrained ornithine analogues. rsc.org | Provides novel peptidomimetic structures with defined three-dimensional shapes. rsc.org |
This table presents detailed research findings on the application of D-ornithine in designing and synthesizing peptidomimetics.
Formation of Hybrid Constructs with Non-Peptidic Moieties
The versatility of this compound extends to the creation of hybrid constructs where the peptide is linked to non-peptidic moieties. This approach is instrumental in developing peptide-drug conjugates for targeted therapies. chemimpex.comnih.gov The orthogonally protected side chain of ornithine provides a reactive handle for attaching various molecules, including drugs and imaging agents. researchgate.net
For example, a bromoacetylated ornithine can be reacted with a cysteine residue to form a thioether linkage, creating a cyclic peptide conjugate. nih.gov This method of bioconjugation can enhance the delivery of drugs to specific cells or tissues. chemimpex.com Furthermore, the guanidinium (B1211019) group of an arginine residue, which can be derived from ornithine, is often found in cell-penetrating peptides, highlighting the utility of ornithine in creating peptides that can traverse cell membranes. acs.org The ability to attach small molecules to peptides via ornithine's side chain is a key strategy for enhancing the efficacy and safety of therapeutic agents. nih.gov
Derivatization and Bioconjugation Strategies Utilizing N,n Bis Fmoc D Ornithine
Strategies for Bioconjugation to Biomolecules and Imaging Agents
The primary amine of the D-ornithine side chain is a common target for bioconjugation reactions, allowing for the covalent attachment of peptides to other biomolecules or imaging agents. mdpi.com N,N'-Bis-Fmoc-D-ornithine can be incorporated into a peptide sequence, and after selective deprotection of the δ-amino group, various conjugation chemistries can be employed.
Common bioconjugation strategies targeting the amine group include:
Amide bond formation: Reaction with activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids in the presence of coupling reagents.
Urea (B33335) and Thiourea formation: Reaction with isocyanates or isothiocyanates, respectively.
Reductive amination: Reaction with aldehydes or ketones followed by reduction with a mild reducing agent like sodium cyanoborohydride. rsc.org
These strategies have been successfully used to conjugate peptides containing ornithine to proteins, antibodies, and nucleic acids. Furthermore, the ornithine side chain can serve as a linker for the attachment of various imaging agents, including:
Fluorescent Dyes: Fluorophores functionalized with an amine-reactive group (e.g., NHS ester) can be readily coupled to the deprotected ornithine side chain for applications in fluorescence microscopy and flow cytometry. nih.govnih.gov
Radiolabels: Chelating agents for radiometals can be attached to the ornithine side chain, enabling the development of peptide-based radiopharmaceuticals for diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy. nih.govsnmjournals.orgnih.govacs.org The use of an ornithine linker has been shown to influence the pharmacokinetic properties of radiolabeled peptides, such as promoting renal excretion. nih.gov
Table 2: Examples of Bioconjugation to the D-Ornithine Side Chain
| Conjugated Moiety | Reactive Group on Moiety | Resulting Linkage | Application |
| Fluorescein | Isothiocyanate | Thiourea | Cellular Imaging |
| Biotin | NHS ester | Amide | Affinity Labeling |
| DOTA chelator | Activated carboxyl | Amide | Radiolabeling with 68Ga |
| Aldehyde | - | Imine (reduced to amine) | Protein Conjugation |
This table provides illustrative examples of common bioconjugation reactions.
Post-Synthetic Modification Approaches on D-Ornithine Residues
Beyond bioconjugation, the δ-amino group of D-ornithine is amenable to a range of post-synthetic modifications that can dramatically alter the structure and function of the peptide.
The primary amine of the ornithine side chain can be converted into a guanidinium (B1211019) group, effectively transforming the ornithine residue into an arginine analog. This modification is significant as the guanidinium group of arginine plays a crucial role in many biological recognition processes due to its ability to form multiple hydrogen bonds and its positive charge over a wide pH range.
The guanidinylation reaction is typically performed on the solid support after selective deprotection of the ornithine side chain. nih.gov A variety of guanidinylating reagents are available, each with its own reactivity and compatibility with different peptide synthesis strategies. google.comgoogle.comorganic-chemistry.org
Table 3: Common Reagents for Guanidinylation of Ornithine
| Reagent | Protecting Groups on Reagent | Reaction Conditions | Comments |
| 1H-Pyrazole-1-carboxamidine hydrochloride | None | Basic | Can lead to side products |
| N,N'-Di-Boc-N''-triflylguanidine | Boc | Mildly basic | High reactivity and good yields |
| S-Methylisothiourea | None or protected | Varies | Can require harsh conditions |
| 1H-1,2,4-Triazole-1-carboxamidine hydrochloride | None | Basic | Efficient for on-resin guanidinylation |
This table summarizes commonly used reagents for the conversion of ornithine to arginine in peptides.
The successful conversion of ornithine to arginine has been demonstrated in the synthesis of various biologically active peptides. nih.gov This strategy allows for the introduction of arginine mimics with altered side-chain lengths or geometries, providing a tool for structure-activity relationship studies.
The ornithine side chain can be derivatized to introduce functionalities capable of coordinating metal ions. tmrjournals.commdpi.comrsc.org While naturally occurring metal-binding sites in proteins often involve residues like histidine, cysteine, aspartate, and glutamate, the modification of an ornithine side chain offers a synthetic route to create novel metal-chelating peptides. nih.govmdpi.com
Strategies for introducing metal-binding motifs onto the D-ornithine side chain include:
Acylation with chelating groups: The δ-amino group can be acylated with molecules containing known metal-coordinating functionalities, such as iminodiacetic acid (IDA) or nitrilotriacetic acid (NTA) for Ni2+ or Cu2+ binding.
Attachment of heterocyclic ligands: Heterocyclic compounds with metal-chelating properties, like pyridine (B92270) or bipyridine derivatives, can be covalently linked to the ornithine side chain.
Synthesis of hydroxamic acids: The amine can be converted to a hydroxamic acid, a functional group known to chelate iron(III).
The design of such peptide-based metal chelators is a growing area of research with potential applications in bioinorganic chemistry, catalysis, and the development of therapeutic agents for diseases associated with metal dysregulation. nih.govnih.govmdpi.com
The δ-amino group of D-ornithine can undergo a variety of other selective derivatizations, further expanding the chemical diversity of peptides.
Alkylation: Selective N-alkylation of the ornithine side chain can be achieved under mild conditions, for example, through reductive amination or reaction with alkyl halides. rsc.orgacs.orgnih.gov This modification can alter the basicity and steric properties of the side chain, which can be useful for modulating peptide conformation and receptor binding. The pKa difference between the N-terminal α-amine and the δ-amine of ornithine can be exploited for selective alkylation under controlled pH conditions. rsc.org
Acylation: A wide range of acyl groups can be introduced onto the ornithine side chain via reaction with acid chlorides, anhydrides, or activated carboxylic acids. nih.gov This allows for the attachment of various functional groups, including fatty acids for lipidation, which can enhance membrane association and improve the pharmacokinetic profile of peptide drugs. Orthogonal protection strategies are crucial for achieving selective acylation of the side chain without modifying the N-terminus of the peptide. luxembourg-bio.com
These and other selective derivatizations of the D-ornithine side chain underscore the utility of this compound as a versatile building block for creating peptides with novel and enhanced properties for a wide range of applications in chemistry, biology, and medicine.
Advanced Analytical Characterization in N,n Bis Fmoc D Ornithine Research
Spectroscopic Analysis of N,N'-Bis-Fmoc-D-ornithine and Derived Constructs
Spectroscopy is a primary tool for the structural verification of this compound. It allows researchers to probe the molecular structure and confirm that the Fmoc protecting groups are correctly attached to both the alpha (α) and delta (δ) amino groups of the D-ornithine backbone.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic compounds like this compound. jchps.comresearchgate.net It provides detailed information about the chemical environment of individual atoms (specifically protons and carbon-13), their connectivity, and the three-dimensional structure of the molecule. jchps.comcore.ac.uk
For this compound, a standard analysis would involve a suite of NMR experiments:
¹³C NMR (Carbon NMR): This technique detects the different carbon atoms within the molecule. It is particularly useful for confirming the presence of carbonyl carbons in the carbamate linkages, the aromatic carbons of the fluorenyl rings, and the distinct carbons of the ornithine backbone.
2D NMR Techniques: More advanced two-dimensional experiments are used to establish connectivity between atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to map out the proton network within the ornithine side chain. core.ac.ukhyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to, providing unambiguous C-H bond information. core.ac.ukhyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connection of the Fmoc groups to the specific nitrogen atoms (Nα and Nδ) of the D-ornithine moiety. hyphadiscovery.com
Through the combined interpretation of these spectra, researchers can definitively confirm the constitution and covalent structure of this compound.
Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight of a compound with high precision and to obtain structural information through fragmentation analysis. For this compound, MS serves as a primary method to verify its identity and molecular integrity.
The technique involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition. The expected molecular formula for this compound is C₃₅H₃₂N₂O₆, which corresponds to a specific monoisotopic mass. chemimpex.com This precise mass measurement is a key identifier for the compound.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of the Fmoc groups or fragments of the ornithine side chain, thereby confirming the structure of the original molecule.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₃₅H₃₂N₂O₆ | 576.64 |
Data derived from the L-enantiomer, which has an identical formula and mass. chemimpex.com
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is essential for separating components in a mixture, making it the standard for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of protected amino acids, including this compound. chemimpex.comjk-sci.comchemimpex.com The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent mixture).
In a typical analysis, a small amount of the compound is dissolved and injected into the HPLC system. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting components. The purity is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. For use in demanding applications like peptide synthesis, the purity of Fmoc-amino acids is often required to be very high. merckmillipore.com
| Compound | Typical Purity Specification (by HPLC) |
| N,N'-Bis-Fmoc-L-ornithine | ≥ 99% |
| Nα-Fmoc-Nδ-Boc-L-ornithine | ≥ 99.5% |
Data from commercially available, related Fmoc-protected ornithine derivatives. chemimpex.comchemimpex.com
While HPLC is excellent for analyzing the protected this compound, analyzing the core amino acid, D-ornithine, often requires a process called derivatization. youtube.com Many amino acids lack a strong chromophore, making them difficult to detect with standard UV detectors. youtube.com Derivatization involves reacting the amino acid with a reagent to attach a chemical tag that is easily detectable, for instance, by UV or fluorescence detectors. creative-proteomics.com
When analyzing D-ornithine, especially for enantiomeric purity (distinguishing D from L forms), chiral derivatization agents are often used. This process creates diastereomers that can be separated on a standard reversed-phase HPLC column. tandfonline.com
Common derivatization strategies for amino acids include:
| Derivatization Reagent | Detection Method | Application Notes |
| o-Phthalaldehyde (OPA) with a chiral thiol (e.g., NAC) | Fluorescence | Reacts with primary amines to form fluorescent diastereomers, allowing for chiral separation and high sensitivity. tandfonline.comresearchgate.net |
| 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) | Fluorescence, UV | Reacts with both primary and secondary amino acids to form stable, highly fluorescent derivatives. creative-proteomics.com |
| 2,4-Dinitrofluorobenzene (DNFB) | UV | Forms stable derivatives with primary and secondary amino acids. creative-proteomics.com |
NAC: N-acetyl-l-cysteine
This pre-column derivatization enables sensitive and accurate quantification of D-ornithine, which can be crucial for monitoring the deprotection of this compound or for analyzing the enantiomeric composition of a sample. tandfonline.com
Computational and Structural Studies of N,n Bis Fmoc D Ornithine Derived Molecules
Molecular Modeling and Conformational Analysis of D-Ornithine Containing Peptides
Molecular modeling is essential for predicting and understanding the three-dimensional structures and dynamic behavior of peptides containing D-ornithine. The inclusion of a D-amino acid like D-ornithine into a peptide sequence has significant conformational implications. It can induce specific secondary structures, such as β-turns, which are crucial for the biological activity and stability of the peptide. nih.govyoutube.com Incorporating D-amino acids can also make a peptide less susceptible to degradation by proteases, enhancing its potential as a therapeutic agent. peptide.com
Computational techniques are employed to explore the conformational landscape of these peptides. Molecular Dynamics (MD) simulations, for instance, are used to model the movement of atoms over time, revealing the flexibility and preferred conformations of the peptide backbone and side chains. mdpi.comnih.gov Analysis of these simulations can identify stable structures and transient states that may be important for molecular recognition and binding. nih.gov Key analytical methods include Root Mean Square Fluctuation (RMSF) to assess per-residue flexibility and Principal Component Analysis (PCA) to describe the major conformational movements of the peptide. mdpi.comnih.gov For cyclic peptides, which often contain at least one D-amino acid to promote efficient cyclization, computational approaches can predict the most stable ring structures. youtube.compeptide.com
| Method | Application and Insights Provided |
|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of peptides, revealing conformational changes, flexibility, and interactions with solvent over time. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Calculated from MD trajectories to quantify the fluctuation of individual residues, identifying flexible and rigid regions of the peptide. mdpi.com |
| Principal Component Analysis (PCA) | Reduces the complexity of MD simulation data to identify the dominant modes of motion and significant conformational changes. nih.gov |
| NMR Chemical Shift Analysis | Experimental data used in conjunction with computational models to refine and validate predicted 3D structures and identify secondary structure elements. mdpi.com |
| Dihedral Angle Analysis | Describes conformational changes upon ligand binding by analyzing the rotation around chemical bonds in the peptide backbone. nih.gov |
Investigation of Supramolecular Interactions in D-Ornithine Derivatives
The assembly of D-ornithine derivatives into larger, organized structures is governed by a network of non-covalent supramolecular interactions. nih.govfrontiersin.org These interactions are critical in crystal engineering, molecular recognition, and the function of biological systems. frontiersin.org The presence of the fluorenylmethyloxycarbonyl (Fmoc) groups in N,N'-Bis-Fmoc-D-ornithine introduces aromatic systems that can participate in specific intermolecular contacts. nih.gov
Studies on ornithine derivatives using techniques like Hirshfeld surface analysis have revealed that crystal packing is primarily stabilized by a variety of hydrogen bonds, including H···O, O···H, and C···H interactions. nih.gov In addition to classical hydrogen bonds like O(N)-H···O=O, weaker interactions such as C-H···O and C-H···F are also significant in defining the supramolecular architecture. frontiersin.org The aromatic Fmoc groups can induce stacking interactions, such as π···π and C-H···π, which are vital in many biological processes. nih.gov The combination of these interactions leads to the formation of well-defined structural motifs or "synthons," which are reliable and recurring patterns in the crystal structure. nih.govfrontiersin.org
| Interaction Type | Description | Observed Synthon Patterns |
|---|---|---|
| Strong Hydrogen Bonds | Primarily O-H···O and N-H···O interactions, which are dominant in stabilizing the crystal packing. nih.govfrontiersin.org | C(5), D(2) frontiersin.org |
| Weak Hydrogen Bonds | Includes C-H···O, C-H···F, and C-H···Cl interactions that contribute to the overall stability of the supramolecular assembly. nih.govfrontiersin.org | S(6), C(7) frontiersin.org |
| π-Stacking Interactions | Interactions involving aromatic rings, such as π···π and C-H···π, often induced by protecting groups like Fmoc or other aromatic substituents. nih.gov | - |
| Other Interactions | Includes van der Waals forces and other contacts like O···O and halogen···H (Cl/Br/F···H) interactions. nih.gov | - |
In Silico Design Principles for D-Ornithine-Based Ligands and Scaffolds
The D-ornithine framework serves as a versatile scaffold for the in silico design of novel ligands and therapeutic agents. nih.gov Computational design principles leverage the structural and chemical properties of the D-ornithine core to create molecules with high affinity and specificity for biological targets.
A primary strategy is pharmacophore modeling . This involves identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) of a known active ornithine-based molecule, such as an enzyme inhibitor. nih.govrug.nl This pharmacophore model then serves as a 3D query to screen large compound databases for new molecules that match these features. nih.govrug.nl
Another principle is scaffold-based virtual screening . In this approach, the D-ornithine structure is used as a foundational scaffold. nih.gov Computational libraries of diverse chemical fragments are virtually attached to this core, and the resulting novel compounds are evaluated for their potential to bind to a target protein using molecular docking simulations. nih.govnih.gov Molecular docking predicts the preferred orientation and binding affinity of the designed ligand within the active site of a receptor. nih.gov The stability of these predicted complexes is often further validated using more computationally intensive methods like molecular dynamics simulations to ensure the ligand remains stably bound. nih.govnih.gov These in silico approaches accelerate the discovery of promising new D-ornithine-based compounds for a wide range of applications.
| Design Principle | Description | Computational Tools Used |
|---|---|---|
| Pharmacophore Modeling | Creating a 3D model of the essential steric and electronic features required for biological activity, based on a known active ornithine derivative. nih.govrug.nl | MOE, Discovery Studio, LigandScout |
| Virtual Screening | Searching large databases of chemical compounds computationally to identify molecules that fit a pharmacophore model or dock well into a target's active site. nih.govnih.gov | Glide, AutoDock Vina, ZINC database nih.govnih.gov |
| Molecular Docking | Predicting the binding mode and affinity of a designed ligand within the three-dimensional structure of a biological target. nih.govmdpi.com | AutoDock, Glide, GOLD nih.govmdpi.com |
| Molecular Dynamics (MD) | Simulating the movement of the ligand-protein complex over time to assess the stability of the binding interaction and conformational changes. nih.govmdpi.com | Desmond, GROMACS, AMBER nih.gov |
Enzymatic and Biocatalytic Research Involving D Ornithine Derivatives
Studies on Enzymatic Derivatization and Tailoring of Ornithine
The enzymatic modification of ornithine is a key process in the biosynthesis of various natural products, particularly siderophores. In the biosynthesis of the siderophore vicibactin, a series of enzymatic tailoring steps are involved, starting from L-ornithine. While this research focuses on the L-isomer, it highlights the types of enzymatic modifications that ornithine can undergo. One of the key enzymes, VbsO, is a flavin-dependent hydroxylase that specifically acts on the distal nitrogen of L-ornithine. This enzyme exhibits high site and stereospecificity. Interestingly, while it acts on L-ornithine, it does not react with N5-acyl-derivatives of either D- or L-ornithine, suggesting that modifications to the amino groups can significantly impact enzyme recognition.
Another example of enzymatic tailoring is seen in the biosynthesis of the siderophore erythrochelin, which involves the consecutive enzymatic modification of L-ornithine to generate δ-N-acetyl-δ-N-hydroxy-l-ornithine. nih.govrug.nl This process is carried out by a two-enzyme pathway involving the FAD-dependent monooxygenase EtcB and the bifunctional malonyl-CoA decarboxylase/acetyltransferase Mcd. nih.govrug.nl
Use of D-Ornithine Derivatives in Enzyme Substrate Specificity Studies
D-ornithine has been utilized as a substrate to probe the specificity of various enzymes. For instance, ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis, has been studied with D-ornithine. nih.gov While ODC's natural substrate is L-ornithine, it has been shown to bind D-ornithine with a notable affinity. nih.gov Although the rate of decarboxylation of D-ornithine by ODC is significantly slower than that of its L-counterpart, the formation of putrescine is detectable, indicating that the enzyme can accommodate the D-stereocenter. nih.gov
A newly discovered enzyme, D-ornithine/D-lysine decarboxylase (DOKDC), has been identified to act specifically on D-amino acids, with a preference for D-lysine over D-ornithine. acs.org This pyridoxal-5'-phosphate (PLP) dependent decarboxylase catalyzes the decarboxylation with an inversion of stereochemistry. acs.org The existence of such an enzyme highlights the role of D-ornithine in bacterial metabolism.
The substrate specificity of mitochondrial ornithine carriers has also been investigated. These carriers are responsible for transporting ornithine across the inner mitochondrial membrane. Studies have shown that single mutations in the substrate-binding site can swap the specificity of the two human ornithine carrier isoforms, ORC1 and ORC2.
Development of Biocatalytic Approaches for D-Ornithine Modification
The development of biocatalytic methods for modifying D-ornithine and other noncanonical amino acids is a growing field of interest for the synthesis of valuable chiral compounds. frontiersin.org While specific biocatalytic approaches for the direct modification of D-ornithine are not extensively detailed in the provided search results, the broader context of biocatalysis for noncanonical amino acid synthesis is relevant. Enzymes are being engineered through directed evolution to accept new substrates and perform novel chemical transformations. frontiersin.org
For example, peptide arginases are enzymes that catalyze the hydrolysis of arginine residues within a peptide to ornithine. frontiersin.orgnih.gov These enzymes have a broad substrate specificity and represent a biocatalytic tool for the post-translational modification of peptides to include ornithine. frontiersin.orgnih.gov While this research has focused on arginine, the principle of using enzymes to modify amino acid side chains within peptides could potentially be applied to D-ornithine derivatives in the future.
Furthermore, the discovery of enzymes like D-amino acid transaminases with expanded substrate specificity opens up possibilities for the biocatalytic synthesis and modification of D-amino acids, including D-ornithine.
Future Research Directions and Emerging Applications in Chemical Synthesis
Exploration in Novel Materials Science and Polymer Chemistry
The unique structural features of D-ornithine, when incorporated into larger macromolecules, can impart specific chemical and physical properties, making it a target for the development of novel materials and polymers. The use of N,N'-Bis-Fmoc-D-ornithine as a monomer or functionalizing agent is a promising area of investigation.
Researchers are exploring the integration of amino acids like ornithine into biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). The conjugation of L-ornithine to PLGA has been shown to create derivatives with enhanced hydrophilicity and regulated biodegradable properties, positioning them as potential candidates for biomaterials. These amino acid-linked PLGA systems are considered ideal for creating micro and nanoparticle drug carriers. Following this precedent, D-ornithine derived from this compound could be used to synthesize D-ornithine-containing polymers. Such polymers may exhibit unique degradation profiles and biocompatibility due to the presence of the D-amino acid, which is less susceptible to natural enzymatic degradation.
Another avenue of exploration is the development of pH-responsive polymeric micelles for therapeutic applications. For instance, block copolypeptides like poly(l-ornithine)-b-poly(l-phenylalanine) (PLO-b-PLF) have been shown to self-assemble into nanosized micelles that can act as macromolecular anticancer agents. These cationic micelles interact with and lyse cancer cell membranes. The synthesis of analogous block copolymers using D-ornithine could lead to materials with altered stability, cellular interaction, and therapeutic efficacy. The properties of such D-ornithine-based polymers are an active area of research.
Table 1: Potential Properties of D-Ornithine Containing Polymers
| Property | Potential Advantage of D-Ornithine Incorporation | Rationale |
|---|---|---|
| Biostability | Increased resistance to enzymatic degradation | D-amino acids are not readily recognized by proteases that typically degrade L-amino acid-based polymers. |
| Biocompatibility | Potentially altered immune response | The unnatural stereochemistry may lead to different interactions with biological systems. |
| Degradation Profile | Slower and more controlled release of encapsulated agents | Reduced enzymatic breakdown allows for more predictable polymer erosion and drug release kinetics. |
| Self-Assembly | Formation of unique nanostructures | The stereochemistry of the amino acid can influence the secondary structure of the polymer and its self-assembly behavior. |
Advancement of High-Throughput Synthesis Methodologies
The demand for large libraries of peptides and peptidomimetics for drug discovery and other applications has driven the development of high-throughput and automated synthesis technologies. This compound is well-suited for incorporation into these advanced synthesis workflows, such as automated solid-phase peptide synthesis (SPPS).
Automated peptide synthesizers utilize robotic systems to perform the repetitive cycles of deprotection, coupling, and washing inherent to SPPS, ensuring high reproducibility and efficiency. The Fmoc protecting group is central to one of the most common strategies in automated SPPS due to its base-lability, which allows for mild deprotection conditions. The use of this compound as a building block in these systems allows for the precise and efficient incorporation of D-ornithine into peptide sequences.
Furthermore, the principles of combinatorial chemistry are being applied to generate vast libraries of compounds for screening. Ornithine-derived building blocks are valuable in creating diversity in these libraries. High-throughput synthesis platforms, including those employing parallel synthesis techniques, can utilize this compound to rapidly produce a multitude of distinct peptide analogues containing D-ornithine for subsequent biological evaluation. The development of more efficient coupling reagents and optimized protocols for automated synthesizers continues to enhance the speed and quality of peptides synthesized with non-standard amino acids like D-ornithine.
Table 2: Role of this compound in Advanced Synthesis
| Synthesis Methodology | Contribution of this compound | Key Advantages |
|---|---|---|
| Automated SPPS | Serves as a standard building block for incorporating D-ornithine. | Enables precise sequence control, high purity, and increased throughput. |
| Combinatorial Chemistry | Provides a source of structural diversity for peptide libraries. | Facilitates the rapid generation of numerous compounds for screening purposes. |
| Microwave-Assisted Peptide Synthesis | Compatible with heating protocols that accelerate coupling reactions. | Reduces synthesis time and can improve the purity of the final peptide. |
Development of D-Ornithine Conjugates for Targeted Delivery Systems
Targeted delivery systems aim to increase the therapeutic efficacy of drugs while minimizing off-target side effects by ensuring the drug accumulates at the site of action. D-ornithine, and by extension its protected form this compound, is a valuable component in the design of such systems, particularly in the development of peptide-drug conjugates and siderophore-based delivery vehicles.
The "Trojan Horse" strategy is a prominent approach in which a therapeutic agent is attached to a molecule that is actively transported into a target cell. Siderophores, which are iron-chelating compounds produced by bacteria, are a prime example of such transport molecules. Bacteria have specific receptors for siderophore uptake, and by conjugating an antibiotic to a siderophore, the drug can be actively transported into the bacterial cell, overcoming permeability barriers. Ornithine is a common component of hydroxamate-type siderophores. The incorporation of D-ornithine into synthetic siderophore mimics could enhance their stability against enzymatic degradation in biological environments, potentially leading to more effective drug delivery.
Antibody-drug conjugates (ADCs) are another major class of targeted therapies, primarily used in oncology. In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The side chain of ornithine provides a convenient point of attachment for linkers and drug molecules. The use of D-ornithine within the peptide linker of an ADC could confer increased stability to the linker in the bloodstream, ensuring that the cytotoxic payload is only released once the ADC has reached its target. The unique chemical handles offered by ornithine derivatives are crucial for the precise construction of these complex bioconjugates.
Q & A
Q. What troubleshooting steps are recommended for solubility challenges in aqueous buffers during bioconjugation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
